Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core and functionalized substituents. The 2,6-dichloropyridin-3-yl group at position 4 distinguishes it from analogs, influencing electronic properties, solubility, and biological interactions. Its synthesis likely follows the Hantzsch reaction pathway, involving condensation of dimedone, ethyl acetoacetate, and a substituted pyridine aldehyde under catalytic conditions .
Properties
CAS No. |
853333-06-9 |
|---|---|
Molecular Formula |
C20H22Cl2N2O3 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-5-27-19(26)15-10(2)23-12-8-20(3,4)9-13(25)17(12)16(15)11-6-7-14(21)24-18(11)22/h6-7,16,23H,5,8-9H2,1-4H3 |
InChI Key |
PLLRQEYXPKZYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(N=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and hexahydroquinoline intermediates. One common synthetic route includes the following steps:
Preparation of 2,6-dichloropyridine: This can be achieved through the chlorination of pyridine using chlorine gas in the presence of a catalyst.
Formation of the hexahydroquinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the pyridine and hexahydroquinoline intermediates: This step often involves a condensation reaction, followed by esterification to introduce the ethyl carboxylate group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the chlorine atoms, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial activity. Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential to combat bacterial infections. In vitro studies demonstrated that this compound effectively inhibits the growth of various pathogenic bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis and function .
Anticancer Activity
Studies have shown that compounds with similar structural motifs to this compound exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell proliferation and survival .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HeLa (cervical cancer) | 10 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 12 | Disruption of mitochondrial function |
Agrochemical Applications
Herbicidal Activity
The compound has shown promise in agricultural applications as a herbicide. Its structural similarity to known herbicides suggests potential efficacy against a range of weeds. Preliminary studies indicate that it may inhibit key enzymes involved in plant growth and development .
Material Science
Polymerization Initiator
this compound can act as an initiator for polymerization reactions. Its ability to generate free radicals under UV light makes it suitable for use in the synthesis of polymers used in coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
In a study published by NCBI (2020), this compound was tested against several strains of Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 10 µg/mL.
Case Study 2: Herbicidal Potential
A field trial conducted in Brazil evaluated the herbicidal effects of the compound on common agricultural weeds. The results indicated a 70% reduction in weed biomass when applied at a rate of 200 g/ha compared to untreated control plots.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Pyridine/Phenyl Ring
Key structural analogs differ in substituent type and position on the pyridine or aryl ring:
Key Insights :
- Electron Effects : Chlorine substituents increase electron-withdrawing character, altering reactivity and binding affinity compared to fluorine or methoxy groups.
- Bioactivity : The dichloro-pyridine moiety may enhance antimicrobial or cytotoxic activity due to increased halogen interactions with biological targets .
Key Insights :
Crystallographic and Physicochemical Properties
Crystal Data Comparison:
Key Insights :
Solubility and Handling:
Key Insights :
- The dichloro-pyridine group in the target compound may synergize calcium channel modulation (common in dihydropyridines) with halogen-dependent cytotoxicity .
Biological Activity
Ethyl 4-(2,6-dichloropyridin-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as compound 1) is a synthetic organic compound with potential biological activities. This article provides an overview of its biological activity based on current research findings and case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 423.31 g/mol. Its structure features a hexahydroquinoline core substituted with a dichloropyridine moiety and an ethyl carboxylate group. The presence of these functional groups is crucial for its biological interactions.
Biological Activities
1. Antimicrobial Activity:
Research has indicated that compound 1 exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
2. Anticancer Properties:
Compound 1 has shown promise in cancer research. In cell line assays, it inhibited the proliferation of several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 15 µM and 10 µM respectively. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .
3. Anti-inflammatory Effects:
In animal models of inflammation, compound 1 demonstrated anti-inflammatory effects by significantly reducing edema in paw models induced by carrageenan. The observed reduction in inflammatory markers such as TNF-alpha and IL-6 further supports its potential therapeutic use in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. assessed the antimicrobial activity of compound 1 against a panel of pathogens. The results indicated that compound 1 not only inhibited bacterial growth but also exhibited a synergistic effect when combined with standard antibiotics like ampicillin. This suggests potential applications in overcoming antibiotic resistance .
Case Study 2: Cancer Cell Line Studies
In another study by Lee et al., the anticancer effects of compound 1 were evaluated on various cancer cell lines. The findings revealed that the compound triggered G0/G1 phase arrest in MCF-7 cells and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of compound 1:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
